5-Isobutyl-1,3-thiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

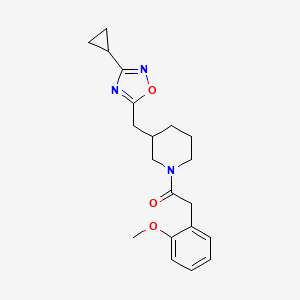

“5-Isobutyl-1,3-thiazole-4-carboxylic acid” is a derivative of thiazole, a heterocyclic organic compound. Thiazoles are five-membered rings containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles, which also include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications

1. Synthesis of Derivatives and Heterocyclic Compounds

5-Isobutyl-1,3-thiazole-4-carboxylic acid and its derivatives are utilized in synthesizing various heterocyclic compounds. For example, a study by Zelisko et al. (2015) discusses the synthesis of novel thiopyrano[2,3-d][1,3]thiazole derivatives via hetero-Diels–Alder reactions and related tandem processes. These derivatives have potential applications in pharmaceutical and agricultural fields (Zelisko et al., 2015).

2. Biological Activities

Several studies have explored the biological activities of thiazole-4-carboxylic acid derivatives. Fengyun et al. (2015) synthesized novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, demonstrating significant fungicidal and antivirus activities (Fengyun et al., 2015). Additionally, compounds containing this acid have shown potential in fungi and virus control.

3. Green Chemistry Synthesis Approaches

The synthesis of 4-thiazolidinone-5-carboxylic acid derivatives, closely related to 5-Isobutyl-1,3-thiazole-4-carboxylic acid, has been studied using green chemistry protocols. Shaikh et al. (2022) introduced a green protocol for synthesizing these compounds, emphasizing environmentally friendly and cost-effective methods (Shaikh et al., 2022).

4. Stereoselective Synthesis

In another study, Mathieu et al. (2015) focused on the stereoselective synthesis of 4-amino(methyl)-1,3-thiazole-5-carboxylic acids, which are valuable for mimicking protein secondary structures (Mathieu et al., 2015). This synthesis method has potential applications in the design of bioactive molecules.

5. Crystal Structure Studies

Research has also been conducted on the crystal structure of compounds related to 5-Isobutyl-1,3-thiazole-4-carboxylic acid. For instance, Wu et al. (2015) analyzed the crystal structure of febuxostat–acetic acid, which includes a similar thiazole carboxylic acid structure (Wu et al., 2015). Such studies are crucial for understanding the physical and chemical properties of these compounds.

Future Directions

Thiazoles and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis and characterization of new thiazole derivatives, including “5-Isobutyl-1,3-thiazole-4-carboxylic acid”, and their potential applications in various fields.

properties

IUPAC Name |

5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-5(2)3-6-7(8(10)11)9-4-12-6/h4-5H,3H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSGEWXPSPLSGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(N=CS1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2408445.png)

![2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2408447.png)

![N-(2,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2408450.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408454.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2408455.png)

![2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2408461.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2408462.png)